6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Overview
Description
6-Fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (6FQ) is a synthetic compound with a wide range of applications in the scientific research field. 6FQ is a heterocyclic compound with a fused piperidine and quinazoline ring system. It has been studied for its potential uses in medicinal chemistry, chemical synthesis, and drug development. 6FQ has been used in a variety of fields, including pharmacology, biochemistry, and toxicology.
Scientific Research Applications
Synthesis and Ligand Evaluation
Spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones, including 6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one, have been synthesized and evaluated as ligands of the nociceptin receptor. These compounds displayed partial agonistic activity, with some proving to be pure antagonists (Mustazza et al., 2006).
Alkylation and Reaction Studies
Spiro[oxirane-2, 4'-piperidines] act as alkylating agents, introducing (4-hydroxy-4-piperidyl) methyl moieties onto heteroaromatic compounds such as 4(3H)-quinazolone (Fishman & Cruickshank, 1968).
Novel Synthesis Methods
A series of fluorine-containing substituted spiro[piperidine-4,4'-pyrano[3,2-c]quinolines] were synthesized rapidly using microwave irradiation and sonication, highlighting efficient production methods for similar compounds (Dandia et al., 2007).
Green Synthesis Approaches
Phosphotungstic acid was used as a green catalyst for the synthesis of spiro and cyclized quinazolinones, demonstrating an environmentally friendly approach to synthesizing compounds like 6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (Novanna et al., 2019).
properties
IUPAC Name |
6-fluorospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c13-8-1-2-10-9(7-8)11(17)16-12(15-10)3-5-14-6-4-12/h1-2,7,14-15H,3-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTRKYQLCXMZHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC3=C(C=C(C=C3)F)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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